Product packaging for 6-Phenylimidazo[1,2-b]pyridazin-2-amine(Cat. No.:)

6-Phenylimidazo[1,2-b]pyridazin-2-amine

Cat. No.: B12614773
M. Wt: 210.23 g/mol
InChI Key: ULCWGSAOOXZHSK-UHFFFAOYSA-N
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Description

6-Phenylimidazo[1,2-b]pyridazin-2-amine ( 1005785-78-3) is a chemical compound with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol . It belongs to the imidazo[1,2-b]pyridazine class of heterocycles, which is recognized as a privileged scaffold in medicinal chemistry and drug discovery research . This core structure is frequently investigated for its potential to interact with kinase enzymes, which are critical targets in oncology and autoimmune disease research . While specific biological data for this particular analog may be limited, the imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, and substitutions at various positions on the core structure are key for modulating potency and selectivity against specific kinase targets . The presence of the 2-amine functional group and the 6-phenyl substitution on this scaffold provides a defined chemical handle for further structure-activity relationship (SAR) studies and synthetic exploration. This product is intended for research purposes as a building block or reference standard in the development of novel kinase inhibitors and other biologically active molecules. Intended Use & Handling: This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety data sheets (SDS) should be consulted before handling. Storage: Store in a refrigerator between 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4 B12614773 6-Phenylimidazo[1,2-b]pyridazin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-phenylimidazo[1,2-b]pyridazin-2-amine

InChI

InChI=1S/C12H10N4/c13-11-8-16-12(14-11)7-6-10(15-16)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

ULCWGSAOOXZHSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(N=C3C=C2)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 6 Phenylimidazo 1,2 B Pyridazin 2 Amine Analogues

Impact of Substitutions on the Phenyl Moiety at C-6 on Biological Activity

The phenyl group at the C-6 position is a critical determinant of biological activity, and its substitution pattern significantly modulates target interaction and potency. While the phenyl ring itself is often required to retain high binding affinity, modifications on this ring can fine-tune the compound's properties. nih.gov

In the context of kinase inhibition, particularly for PIM kinases, substitutions on the aromatic ring at the C-6 position (referred to as the R2 position in some studies) have been explored. The nature of these substituents can influence the flexibility of the kinase hinge region, thereby affecting inhibitor binding. semanticscholar.org For instance, in a series of 6-aryl-1,3,5-triazine-2-amines, a related scaffold, it was observed that bulkier, lipophilic substituents on the phenyl ring, such as tert-butyl, trifluoromethyl, and phenoxy groups, led to effective inhibition of Jurkat T cell growth. nih.gov This suggests that for certain targets, increasing the steric bulk and lipophilicity on the C-6 phenyl ring can be a favorable strategy.

Conversely, for other applications like ligands for β-amyloid plaques, the substitution on the C-6 phenyl ring is more constrained. Studies on related imidazo[1,2-a]pyridines, where a 2-phenyl group is present, showed that a 4'-dimethylamino substituent was a key feature for high-affinity binding. nih.gov When the phenyl ring at the 2-position was replaced with pyridinyl or thiophenyl rings, a significant reduction in binding affinity was observed, indicating the phenyl moiety itself is crucial. nih.gov This underscores that the electronic and steric properties of substituents on the C-6 phenyl ring must be carefully optimized depending on the specific biological target.

Table 1: Impact of C-6 Phenyl Moiety Substitutions on Biological Activity

Base Scaffold C-6 Substituent Target/Activity Observation Reference(s)
Imidazo[1,2-b]pyridazine (B131497) Phenyl PIM Kinase Aromatic group at this position interacts with the kinase. semanticscholar.org
1,3,5-Triazine (related scaffold) Phenyl with bulky, lipophilic groups (e.g., -CF₃, -OPh) Jurkat T Cell Growth Inhibition Increased activity observed with bulkier, lipophilic groups. nih.gov

Influence of Modifications at the C-2 Amino Group on Target Interactions

The amino group at the C-2 position plays a pivotal role in the interaction of these analogues with their biological targets. Modifications to this group, including its substitution pattern or its incorporation into a larger structure, have profound effects on binding affinity and selectivity.

For a series of imidazo[1,2-b]pyridazine derivatives designed as ligands for β-amyloid plaques, a 2-(4′-dimethylaminophenyl) moiety was identified as a potential requirement for achieving desirable binding affinities. nih.gov This finding highlights the importance of not just the amino group but also its phenyl substituent in this specific application. The binding affinities for these compounds were found to be in the nanomolar range. nih.gov

In the development of inhibitors for Tyrosine Kinase 2 (Tyk2), a 6-anilino group (an amino-phenyl substituent) on the imidazo[1,2-b]pyridazine scaffold served as a key pharmacophore. nih.gov This demonstrates that an amine-containing substituent at this position is crucial for potent inhibition. Further optimization involved replacing the anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety, which led to a dramatic improvement in metabolic stability while retaining potent activity. nih.gov

Similarly, in the closely related imidazo[1,2-a]pyridine (B132010) series, a 2-amino group was essential for antirhinovirus activity. acs.org These examples from different therapeutic areas collectively emphasize that the C-2 amino group is a critical interaction point, and its modification is a key strategy for modulating the biological profile of the entire molecule.

Table 2: Effect of C-2 Amino Group Modifications on Target Interaction

Scaffold C-2 Substituent Target Key Finding Reference(s)
Imidazo[1,2-b]pyridazine 2-(4′-Dimethylaminophenyl) β-Amyloid Plaques This moiety is a potential requirement for high binding affinity (Ki = 11.0 nM for the 6-methylthio analogue). nih.gov
Imidazo[1,2-b]pyridazine 6-Anilino Tyk2 JH2 The anilino group acts as a key pharmacophore for kinase inhibition. nih.gov

Role of Substituents on the Pyridazine (B1198779) Ring (e.g., C-3) in Modulating Activity

For inhibitors of IKKβ, optimization at both the C-3 and C-6 positions of the imidazo[1,2-b]pyridazine scaffold led to increased inhibitory activity against the enzyme and against TNFα production in cells. nih.gov In another study targeting TAK1 kinase, it was found that introducing a morpholine (B109124) group at C-6 improved kinase inhibition compared to an unsubstituted analogue. rsc.org This was further enhanced by placing an appropriate aryl substituent, such as an indazole derivative, at the C-3 position. dundee.ac.ukrsc.org

In the development of DYRK1A inhibitors, moving a 3-(trifluoromethoxy)phenyl substituent from the C-2 position to the C-3 position enhanced binding affinity by a factor of 1000. dundee.ac.uk However, larger substituents at the C-2 position were not well-tolerated, demonstrating the specific role of the C-3 position in accommodating bulky groups. dundee.ac.uk Conversely, research on antimycobacterial agents identified that a methoxy (B1213986) function at C-3, combined with a benzyl-heteroatom moiety at C-6, resulted in compounds with potent activity against Mycobacterium tuberculosis. nih.gov Furthermore, introducing a carboxylic acid group at C-3 has yielded compounds with promising anti-absence seizure activity, acting as blockers of human Cav3.1 voltage-gated calcium channels. nih.gov

These findings collectively show that the pyridazine ring is a highly versatile region for modification, allowing for the introduction of diverse substituents that can modulate activity, selectivity, and physicochemical properties.

Table 3: Influence of Pyridazine Ring Substituents on Biological Activity

Position Substituent Target/Activity Observation Reference(s)
C-3 Aryl (e.g., Indazole) TAK1 Kinase Inhibition An appropriate aryl group at C-3 is crucial for potent inhibition. dundee.ac.ukrsc.org
C-3 3-(trifluoromethoxy)phenyl DYRK1A Inhibition Moving this group from C-2 to C-3 increased affinity 1000-fold. dundee.ac.uk
C-3 Methoxy Antimycobacterial A methoxy group at C-3 contributes to high activity against M. tuberculosis. nih.gov
C-3 Carboxylic acid Anticonvulsant (Cav3.1 blocker) This group confers promising in vivo anti-absence activity. nih.gov
C-6 Morpholine TAK1 Kinase Inhibition Introduction of morpholine at C-6 enhanced kinase inhibition. rsc.org

Conformational and Stereochemical Considerations in SAR

The three-dimensional structure, including conformation and stereochemistry, of 6-phenylimidazo[1,2-b]pyridazin-2-amine analogues is a critical factor in their interaction with biological targets. The spatial arrangement of substituents can dictate binding modes and ultimately determine the potency and selectivity of a compound.

In a study of imidazo[1,2-b]pyridazine derivatives as Cav3.1 channel blockers, computational modeling revealed the importance of the rotational conformation of a methoxyl substituent. nih.gov The molecule was found to exist as different conformational enantiomers based on the orientation of this group, which influences how the molecule fits into the binding pocket. nih.gov

Comparative SAR Analysis with Related Imidazopyridazine Isomers (e.g., Imidazo[1,2-a]pyridines)

Comparing the SAR of imidazo[1,2-b]pyridazines with their isomers, such as imidazo[1,2-a]pyridines, provides valuable insights into the role of the nitrogen atom placement within the six-membered ring. This comparison can guide the design of analogues with improved properties like reduced lipophilicity or enhanced target selectivity. nih.gov

Imidazo[1,2-b]pyridazines were initially designed as isosteric analogues of imidazo[1,2-a]pyridines (IMPY), where a CH group in the six-membered ring is replaced by a nitrogen atom. nih.gov This substitution was reasoned to be effective in reducing ligand lipophilicity, which could, in turn, reduce non-specific binding. nih.gov In the context of ligands for β-amyloid plaques, significant differences in binding ability were observed between 3-acylaminomethyl-2-aryl-6-phenylthioimidazo[1,2-b]pyridazines and their corresponding imidazo[1,2-a]pyridine counterparts. researchgate.net For example, while 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) was a high-affinity ligand for Aβ aggregates, its imidazo[1,2-b]pyridazine analogue also showed high affinity, though the SAR trends for substituents differed between the two scaffolds. nih.govnih.gov

In the field of kinase inhibitors, both scaffolds have proven to be effective. However, the specific substitution patterns required for optimal activity often vary. For DYRK1A inhibitors, imidazo[1,2-b]pyridazines were successfully optimized into potent inhibitors. dundee.ac.uk In parallel, extensive research on imidazo[1,2-a]pyridines has led to potent inhibitors for various kinases like PI3Kα, where substitutions at the 2, 6, and 8-positions were systematically explored. tsijournals.comcu.edu.eg The imidazo[1,2-a]pyridine scaffold is also known to be susceptible to Dimroth rearrangements under certain conditions, a chemical property that may be less prevalent in the imidazo[1,2-b]pyridazine series, potentially offering a more stable core for drug development. dundee.ac.uk

This comparative analysis demonstrates that while both isomers are privileged scaffolds, the position of the nitrogen atom fundamentally influences the electronic distribution, geometry, and metabolic stability, necessitating distinct optimization strategies for each series.

Design Strategies for Enhanced Binding Affinity and Selectivity

The development of potent and selective this compound analogues relies on a range of rational design strategies, from structure-based design to synthetic diversification and property-based optimization. semanticscholar.orgnih.gov

Structure-Based and Rational Design: A primary strategy involves using X-ray crystallography to understand how a ligand binds to its target protein. For PIM kinase inhibitors, the crystal structure revealed that imidazo[1,2-b]pyridazines bind to the NH2-terminal lobe of the kinase rather than the hinge region, a non-conventional binding mode that explains their high selectivity. semanticscholar.org This structural insight allows for the rational design of new analogues with improved interactions. Similarly, for DYRK1A inhibitors, a co-crystal structure facilitated the design of compounds with enhanced kinase selectivity. dundee.ac.uk

Scaffold Hopping and Isosteric Replacement: A common strategy is "scaffold hopping," where the core of a known active molecule is replaced with a structurally related one to discover new chemical series. nih.gov For instance, replacing the imidazo[1,2-a]pyridine core with an imidazo[1,2-b]pyridazine core was a deliberate strategy to modulate properties like lipophilicity. nih.govnih.gov In a series of Tyk2 inhibitors, a metabolically labile anilino group at the C-6 position was replaced with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety, which dramatically improved metabolic stability without sacrificing potency. nih.gov

Synthetic Diversification: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), are crucial for enabling flexible and efficient synthesis. researchgate.net These reactions allow for the systematic introduction of a wide range of substituents at key positions (like C-3 and C-6), facilitating comprehensive SAR studies to identify optimal substitution patterns for affinity and selectivity. nih.govresearchgate.net

Property-Based Optimization: Beyond potency, design strategies often focus on improving drug-like properties. For Tyk2 inhibitors, it was discovered that an N1-(2-pyridyl) substituent on the 2-oxo-1,2-dihydropyridine ring significantly enhanced Caco-2 permeability, likely due to the formation of an intramolecular hydrogen bond that masks polar surfaces. nih.gov This highlights a design strategy aimed at improving oral absorption. Similarly, in the development of antikinetoplastid agents, the introduction of more polar substituents was proposed as a strategy to enhance the poor aqueous solubility of an active 3-nitroimidazo[1,2-b]pyridazine (B98374) lead compound. nih.gov

Biological Activities and Pharmacological Insights of 6 Phenylimidazo 1,2 B Pyridazin 2 Amine Derivatives

Modulation of Kinase Activity by Imidazo[1,2-b]pyridazine (B131497) Derivatives

The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for its ability to interact with the hinge region of various kinases. nih.gov Substitutions at positions 2, 3, 6, 7, and 8 of this core structure are crucial in determining the potency and selectivity of these derivatives as kinase inhibitors. nih.gov This has led to the exploration of this heterocyclic system against a wide array of kinase targets involved in numerous diseases, including cancer and inflammatory conditions.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial for regulating the eukaryotic cell cycle, and their inhibition is a key strategy in cancer therapy. google.com Certain imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of CDKs. For instance, in a broad kinase panel screening, one derivative, compound 17 , demonstrated inhibitory activity against CDK2. dundee.ac.uk While primarily developed as a DYRK1A inhibitor, this compound showed some level of activity against CDK2, indicating a potential for developing more selective CDK inhibitors from this scaffold. dundee.ac.uk Further studies on substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, a related heterocyclic system, have shown submicromolar inhibition of CDK2/cyclin E, suggesting the broader imidazo-fused pyrimidine/pyridazine (B1198779) family has potential for CDK2 inhibition. nih.gov

Table 1: Inhibition of CDK2 by an Imidazo[1,2-b]pyridazine Derivative

Compound Target Kinase Activity Source
17 CDK2 Inhibits to some extent at 1 µM dundee.ac.uk

Transforming Growth Factor-β Activated Kinase 1 (TAK1) Inhibition

Transforming Growth Factor-β Activated Kinase 1 (TAK1) is a serine/threonine kinase that has been identified as a potential therapeutic target, particularly in multiple myeloma where it is often upregulated. nih.gov Research has led to the discovery of 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines as potent TAK1 inhibitors. nih.govrsc.org Strategic substitution on the imidazo[1,2-b]pyridazine core, particularly with a morpholine at the C6 position and an appropriate aryl group at C3, yields compounds with nanomolar inhibitory concentrations. nih.gov The lead compound, 26 , demonstrated superior enzymatic inhibition of TAK1 compared to the known inhibitor takinib. nih.gov These compounds effectively inhibit the growth of multiple myeloma cell lines. nih.gov

Table 2: TAK1 Inhibition by Imidazo[1,2-b]pyridazine Derivatives

Compound TAK1 IC₅₀ (nM) Cell Growth GI₅₀ (nM) (H929 cell line) Source
26 55 30 nih.gov
takinib 187 Not Reported nih.gov

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Inhibition

The emergence of drug-resistant malaria necessitates the discovery of new therapeutic targets and agents. Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is a crucial enzyme for the parasite's life cycle. An imidazopyridazine series of compounds has been optimized as potent inhibitors of PfCDPK1. nih.gov An early lead compound, 1 , showed low nanomolar inhibitory potency against the PfCDPK1 enzyme and sub-500 nM activity against the parasite. nih.gov Structure-guided design efforts focused on modifying the basic side chain and aryl linker rings to improve properties like permeability while attempting to maintain antiparasitic potency. nih.gov

Table 4: Activity of Imidazopyridazine Derivatives against PfCDPK1

Compound PfCDPK1 Inhibition Antiparasite Activity Source
1 Low nanomolar IC₅₀ Sub-500 nM nih.gov

Serine/Threonine-Protein Kinase Haspin Modulation

Haspin is a protein kinase that plays a key role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). The development of inhibitors for Haspin is an area of interest for cancer research. During the screening of an imidazo[1,2-b]pyridazine series for DYRK1A inhibitors, Haspin was identified as a significant off-target kinase. dundee.ac.uk This finding suggests that the imidazo[1,2-b]pyridazine scaffold has the potential to be adapted for the specific modulation of Haspin activity, representing a starting point for the rational design of new Haspin inhibitors. dundee.ac.uk

Other Kinase Targets and Predicted Pathways (e.g., BTK, AKT-mTOR)

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other critical signaling pathways.

Bruton's Tyrosine Kinase (BTK): BTK is a vital enzyme in the B cell receptor signaling pathway, making it a prime target for B cell malignancies. nih.gov An imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), was discovered as a potent and highly selective irreversible inhibitor of BTK with an IC₅₀ of 1.3 nM. nih.gov This compound exhibited excellent selectivity across a panel of 310 kinases and demonstrated significant tumor growth inhibition in preclinical models, leading to its advancement into Phase I clinical trials. nih.gov

AKT-mTOR Pathway: The PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers. A series of novel imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized and identified as potent mTOR inhibitors. nih.gov Compounds A17 and A18 showed significant mTOR inhibitory activity with IC₅₀ values of 0.067 µM and 0.062 µM, respectively. nih.gov Further investigation revealed these compounds suppress the phosphorylation of AKT and the downstream mTOR target S6, leading to G1-phase cell cycle arrest in cancer cell lines. nih.gov

Table 5: Activity of Imidazo[1,2-b]pyridazine Derivatives on Other Kinase Targets

Compound Target Kinase IC₅₀ Source
22 (TM471-1) BTK 1.3 nM nih.gov
A17 mTOR 0.067 µM nih.gov
A18 mTOR 0.062 µM nih.gov

Enzyme Inhibition Beyond Kinases

While extensively studied for their kinase inhibitory effects, imidazo[1,2-b]pyridazine derivatives have also shown potent activity against other classes of enzymes, highlighting their versatility as therapeutic agents.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govbohrium.com The inhibition of AChE is a key therapeutic strategy for managing the symptoms of neurodegenerative diseases such as Alzheimer's disease. nih.gov

A series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their AChE inhibitory activity. bohrium.comresearchgate.net Among these, compounds with specific substitutions demonstrated significant potency. For instance, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (5h) were identified as highly potent inhibitors, with IC50 values below 0.05 μM. bohrium.comresearchgate.net These compounds were found to be over 5000 times more potent than the reference drug minaprine. acs.org The introduction of a nitro group at the 3-position and an amino group at the 6-position of the imidazo[1,2-b]pyridazine skeleton was a key strategy in developing these potent AChE inhibitors. mdpi.com

Further studies on these compounds revealed additional biological effects, such as anti-proliferative and anti-inflammatory properties, although these were observed at concentrations significantly higher than those required for AChE inhibition. nih.gov

Compound IDSubstituent at 6-positionAChE Inhibition IC50 (μM)
5cPiperidin-1-yl<0.05
5h4-Phenylpiperazin-1-yl<0.05

Anti-Infective Properties of Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine nucleus is a key structural component in a variety of compounds exhibiting a broad spectrum of anti-infective activities. nih.gov These derivatives have shown promise in combating bacteria, fungi, viruses, and parasites.

Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective anti-tubercular agents. hakon-art.com Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of compounds in this area. researchgate.net

Several studies have demonstrated the potent in vitro activity of these derivatives against Mycobacterium tuberculosis H37Rv. In one study, a series of imidazo[1,2-b]pyridazine derivatives incorporating a benzohydrazide (B10538) linker were synthesized and evaluated. hakon-art.com Many of these compounds exhibited good to potent anti-tubercular activity, with some showing a minimal inhibition concentration (MIC) as low as 1.6 µg/mL. hakon-art.com Another study focused on 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives, with compounds 8h and 8j also demonstrating potent activity with an MIC of 1.6 µg/mL. researchgate.netbenthamdirect.com More recently, phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized, with some compounds showing moderate anti-tubercular activity at a concentration of 25 µg/mL. nih.gov

Derivative ClassCompound IDAntimycobacterial Activity (MIC, µg/mL)
Benzohydrazide derivatives6a-l (most potent)1.6
Piperazine/morpholine derivatives8h, 8j1.6
Phenoxy-substituted amide derivatives9, 1225

Eumycetoma, a chronic fungal infection often caused by Madurella mycetomatis, currently has limited and often ineffective treatment options. scienceopen.comnih.gov The imidazo[1,2-b]pyridazine scaffold has been investigated as a source of novel antifungal agents to address this need. scienceopen.comnih.gov

In a significant study, 47 diversely substituted imidazo[1,2-b]pyridazine derivatives were synthesized and tested for their in vitro activity against M. mycetomatis. scienceopen.comnih.gov Seventeen of these compounds showed promising activity with IC50 values of 5 μM or less. nih.gov Notably, compound 14d exhibited excellent activity with an IC50 of 0.9 μM, comparable to the standard antifungal drug itraconazole (B105839) (IC50 = 1.1 μM), but with a much better selectivity index. scienceopen.comnih.gov Other research has also highlighted the broad-spectrum antifungal properties of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives against various phytopathogenic fungi. researchgate.netnih.gov

CompoundAntifungal Activity against M. mycetomatis (IC50, µM)
14d 0.9
Itraconazole (reference)1.1
Amphotericin B (reference)0.1

Imidazo[1,2-b]pyridazine derivatives have been identified as a novel class of potent inhibitors of human picornaviruses, a family of viruses that includes rhinoviruses (the common cold) and enteroviruses. nih.govacs.org A series of 2-aminoimidazo[1,2-b]pyridazines were designed and synthesized, with several compounds demonstrating significant antirhinoviral activity. nih.govacs.org

Structure-activity relationship studies revealed that the nature of the linker between the phenyl group and the imidazopyridazine core is crucial for activity. nih.gov Oxime derivatives were found to be particularly potent against human rhinovirus 14 (HRV-14). nih.gov Specifically, the E geometric isomer was essential for high potency, with the Z isomer showing a considerable loss of activity. nih.gov One analogue, 7b , exhibited potent, broad-spectrum antirhinoviral and antienteroviral activity against a panel of several rhino- and enteroviruses. nih.govacs.org Other studies have also reported the antiviral activity of different imidazo[1,2-b]pyridazine derivatives against viruses such as human cytomegalovirus and varicella-zoster virus. nih.gov

Compound ClassKey Structural FeatureAntiviral Spectrum
2-Aminoimidazo[1,2-b]pyridazinesOxime linker (E geometry)Potent against HRV-14
Analogue 7b Specific oxime derivativeBroad-spectrum antirhinoviral and antienteroviral

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential against various parasitic diseases, including leishmaniasis and malaria. nih.govnih.gov

Research into 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives has shown their ability to inhibit parasitic kinases, which are essential for the survival of parasites like Plasmodium and Leishmania. nih.gov Several of these derivatives displayed potent inhibition of Plasmodium falciparum CLK1 (PfCLK1). nih.gov Compound 20a was identified as a particularly selective inhibitor of PfCLK1 with an IC50 of 32 nM. nih.gov While some compounds showed activity against Leishmania amazonensis, it was generally at higher concentrations. nih.gov The imidazo[1,2-a]pyridine (B132010) scaffold, a related structure, has also been investigated for its antileishmanial properties. nih.govnih.gov

CompoundTargetAntiparasitic Activity (IC50)
20a Plasmodium falciparum CLK1 (PfCLK1)32 nM

Ligand-Receptor Interactions in Neurodegenerative Research

Derivatives of the imidazo[1,2-b]pyridazine nucleus have been extensively investigated for their potential to interact with targets relevant to neurodegenerative diseases. Their unique structural framework allows for specific binding to receptors and proteins implicated in the pathology of these conditions, opening avenues for the development of both diagnostic and therapeutic agents.

The aggregation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease. The development of imaging agents that can selectively bind to these plaques is crucial for early diagnosis and for monitoring disease progression. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their ability to bind to Aβ plaques. researchgate.netnih.govnih.gov

In one study, various imidazo[1,2-b]pyridazine derivatives were evaluated in vitro for their binding affinity to synthetic Aβ₁₋₄₀ aggregates. researchgate.net The binding affinities of these compounds were found to be highly dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. researchgate.net Structure-activity relationship (SAR) studies revealed that a 2-N,N-dimethylaminophenyl moiety appears to be a critical feature for achieving high binding affinity. researchgate.net

One of the most promising compounds from this series was 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, which demonstrated a high binding affinity with an inhibition constant (Kᵢ) of 11.0 nM. researchgate.netnih.govnih.gov This strong binding suggests that imidazo[1,2-b]pyridazine derivatives could serve as a foundational structure for the development of novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain. researchgate.netnih.govnih.gov The rationale behind exploring this scaffold was to create analogues of existing imaging agents with potentially reduced lipophilicity, which could lead to lower non-specific binding in the brain. researchgate.net

Below is a table summarizing the in vitro binding affinities of selected imidazo[1,2-b]pyridazine derivatives to β-amyloid plaques.

Compound NameSubstitution PatternBinding Affinity (Kᵢ, nM)
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine2-(4′-Dimethylaminophenyl), 6-(methylthio)11.0
Derivative with varied substitutionsVaried substitutions at the 2- and 6-positions11.0 to >1000

Data sourced from in vitro studies using synthetic Aβ₁₋₄₀ aggregates. researchgate.net

The imidazo[1,2-b]pyridazine scaffold has been identified as a novel class of compounds with activity at benzodiazepine (B76468) (Bz) receptors. nih.gov A range of substituted imidazo[1,2-b]pyridazines have been synthesized and screened for their ability to act as ligands for central benzodiazepine receptors on rat brain membranes. nih.gov

Initial binding screens using [³H]diazepam have identified several potent ligands among the 2-phenyl (and substituted phenyl) imidazo[1,2-b]pyridazines. nih.gov Further studies have suggested that these compounds act as full receptor agonists. nih.gov The agonist activity of these derivatives is consistent with established models of benzodiazepine receptor ligands. nih.gov

In addition to activity at central benzodiazepine receptors, some imidazo[1,2-b]pyridazine derivatives have shown more selective activity at peripheral-type (mitochondrial) benzodiazepine binding sites. nih.gov The binding affinity of these compounds has been quantified through their IC₅₀ values for the displacement of [³H]diazepam from rat brain plasma membranes. For instance, in one study, 3-methoxy-6-phenoxy-2-phenylimidazo[1,2-b]pyridazine and its 6-(p-chlorophenoxy) analogue showed IC₅₀ values of 112 nM and 149 nM, respectively. researchgate.net Another derivative, 6-(N-benzyl-N-methylamino)-2-(2′-fluorophenyl)-3-methoxyimidazo[1,2-b]pyridazine, was found to be highly active with an IC₅₀ of 9.8 nM. researchgate.net

The table below presents the IC₅₀ values for the displacement of [³H]diazepam by selected imidazo[1,2-b]pyridazine derivatives, indicating their affinity for central benzodiazepine receptors.

Compound NameIC₅₀ (nM)
6-(N-benzyl-N-methylamino)-2-(2′-fluorophenyl)-3-methoxyimidazo[1,2-b]pyridazine9.8
3-methoxy-6-phenoxy-2-phenylimidazo[1,2-b]pyridazine112
3-methoxy-6-(p-chlorophenoxy)-2-phenylimidazo[1,2-b]pyridazine149
3-benzamidomethyl-2-(3′,4′-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine2

Data from studies on rat brain membranes. researchgate.net

Anti-Inflammatory Mechanisms of Action

The imidazo[1,2-b]pyridazine nucleus is also a key structural motif in compounds exhibiting anti-inflammatory properties. Research into 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives has revealed their potential to modulate inflammatory pathways.

In vivo studies have been conducted to evaluate the anti-inflammatory activity of acidic phenyl derivatives of the imidazo[1,2-b]pyridazine system. nih.gov One of the standard models used for this assessment is the carrageenan-induced rat paw edema test. nih.govresearchgate.net The results from these studies indicate that these compounds possess anti-inflammatory effects. nih.gov

Furthermore, the analgesic activity of these derivatives has been assessed using the writhing test induced by acetic acid in mice. nih.gov In addition to their anti-inflammatory and analgesic properties, some of these compounds have been studied for their inhibitory effects on platelet malondialdehyde production in vitro, which is an indicator of inhibition of prostaglandin (B15479496) synthesis. nih.gov

The anti-inflammatory actions of structurally related pyridazine-containing heterocycles also provide insights into the potential mechanisms of 6-phenylimidazo[1,2-b]pyridazin-2-amine derivatives. For example, certain pyridazinone derivatives have been shown to act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that controls the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com By inhibiting PDE4, these compounds can regulate the production of potent pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-8, which are released by macrophages during an inflammatory response. mdpi.com

Another related class of compounds, pyrimido[1,2-b]pyridazin-2-one derivatives, has been shown to exert anti-inflammatory effects by inhibiting the expression and activity of key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor kappa B (NF-κB). cardiff.ac.uk

The table below summarizes the observed anti-inflammatory activities of 2-phenylimidazo[1,2-b]pyridazine derivatives.

Activity AssessedModel SystemObserved Effect
Anti-inflammatory activityCarrageenan-induced rat paw edemaReduction in edema
Analgesic activityAcetic acid-induced writhing in miceReduction in writhing responses
Inhibition of prostaglandin synthesis (in vitro)Platelet malondialdehyde productionInhibition of malondialdehyde production

Data from in vivo and in vitro studies. nih.gov

Computational and Theoretical Investigations of 6 Phenylimidazo 1,2 B Pyridazin 2 Amine

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. popline.orgnih.gov This method is crucial for understanding the binding mode and affinity of potential drugs, thereby guiding lead discovery and optimization. popline.org

For derivatives of the 2-phenylimidazo[1,2-b]pyridazine (B3348742) series, molecular modeling has been employed to investigate their interactions with specific biological targets. For instance, studies on 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) focused on their interaction with the human Cav3.1 (hCav3.1) voltage-gated calcium channel, a target for anti-absence and antiepileptic drugs. nih.gov The docking studies revealed that the binding modes of these compounds partially resembled that of Z944, a known selective Cav3.1 blocker. nih.gov

The primary interactions observed in docking studies often involve hydrogen bonds with key amino acid residues in the target's active site, such as the catalytic dyad residues (e.g., His41 and Cys145 in some proteases). nih.gov The binding energy, calculated by scoring functions within docking software like AutoDock Vina, provides an estimate of the binding affinity; a more negative score typically indicates a stronger interaction. nih.govnih.gov For example, in a study of a different heterocyclic compound, the binding energy at the preferred binding site (subdomain IIA of BSA) was found to be -26.63 kJ mol⁻¹, indicating a favorable interaction. nih.gov These studies are foundational for understanding the ligand-receptor complexes and paving the way for rational drug design. nih.gov

Table 1: Example of Molecular Docking Parameters and Findings

ParameterDescriptionExample Finding
Target Protein The biological macromolecule to which the ligand binds.Human Cav3.1 (hCav3.1) voltage-gated calcium channel. nih.gov
Ligand The small molecule being studied.2-phenylimidazo[1,2-b]pyridazine derivatives (DM1, DM2). nih.gov
Docking Software The program used to perform the simulation.AutoDock Vina is a commonly used tool. nih.gov
Binding Energy An estimation of the binding affinity between the ligand and target.A lower binding energy (more negative) suggests a more stable complex. nih.govnih.gov
Key Interactions Specific bonds (e.g., hydrogen bonds, hydrophobic interactions) formed.Interactions with key active site residues are identified to explain binding specificity. nih.gov
Binding Mode The predicted pose (orientation and conformation) of the ligand in the binding site.The calculated binding modes of DM1 and DM2 partially mirrored that of the known blocker Z944. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can reveal the stability of the binding pose, the role of solvent, and the detailed mechanism of interaction.

For 6-chloro-2-phenylimidazo[1,2-b]pyridazine, MD simulations were performed to understand its behavior as a corrosion inhibitor on an iron surface in acidic media. researchgate.net These simulations were conducted using the COMPASS III force field in a simulated aqueous environment containing ions representative of 1 M and 5 M HCl. researchgate.net The system was simulated for 700 picoseconds to observe the stability and nature of the interaction between the inhibitor molecule and the Fe(110) surface. researchgate.net

Table 2: Typical Setup for Molecular Dynamics Simulations

ParameterDescriptionExample Configuration
System Setup The components included in the simulation box.One inhibitor molecule (e.g., CP-IPZH), water molecules, ions (H₃O⁺, Cl⁻), and a metal surface (e.g., Fe(110)). researchgate.net
Force Field The set of equations and parameters used to describe the potential energy of the system.COMPASS III. researchgate.net
Simulation Time The duration of the simulation.700 picoseconds (ps). researchgate.net
Ensemble The statistical mechanical ensemble used (e.g., NVT, NPT).NVT (Canonical ensemble). researchgate.net
Thermostat The algorithm used to maintain a constant temperature.Berendsen's thermostat. researchgate.net
Analysis The properties calculated from the simulation trajectory.Interaction energies, binding free energy (MM-GBSA), hydrogen bond analysis, structural stability (RMSD). nih.govnih.gov

Quantum Chemical Calculations to Understand Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. mdpi.com These methods provide insights that are not directly accessible through experiments.

For imidazo[1,2-b]pyridazine (B131497) and related structures, DFT has been used to calculate a variety of molecular descriptors. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.netnih.gov The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO reflects its electron-accepting capability. nih.gov The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net

Other calculated properties include the molecular electrostatic potential (MESP), which identifies the electron-rich and electron-poor regions of a molecule, and Mulliken atomic charges, which describe the charge distribution. researchgate.netnih.gov These properties are crucial for understanding how the molecule will interact with other molecules, including biological targets or metal surfaces. researchgate.net For instance, in the study of 6-chloro-2-phenylimidazo[1,2-b]pyridazine, calculations were performed on both the neutral and protonated forms of the molecule to understand its behavior in different pH environments. researchgate.net

Table 3: Key Quantum Chemical Descriptors and Their Significance

DescriptorAbbreviationSignificance
Highest Occupied Molecular Orbital Energy EHOMOIndicates electron-donating ability; higher energy suggests a better donor. nih.gov
Lowest Unoccupied Molecular Orbital Energy ELUMOIndicates electron-accepting ability; lower energy suggests a better acceptor. nih.gov
HOMO-LUMO Energy Gap ΔERepresents chemical reactivity and stability; a smaller gap implies higher reactivity. nih.govresearchgate.net
Dipole Moment µMeasures the overall polarity of the molecule, influencing solubility and binding.
Electronegativity χThe power of an atom to attract electrons to itself. mdpi.com
Chemical Hardness ηMeasures resistance to change in electron distribution. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thus streamlining the drug design process.

For classes of compounds including pyridazine (B1198779) and imidazopyrazine derivatives, QSAR models have been successfully developed. japsonline.com These models are typically built using a set of molecules with known experimental activities. Molecular descriptors, which are numerical representations of the molecules' properties, are calculated. These can include electronic descriptors from DFT (like HOMO/LUMO energies), steric, and hydrophobic properties. japsonline.com

Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning techniques like Artificial Neural Networks (ANN) are used to create the predictive model. A study on pyridazine derivatives used five descriptors along with inhibitor concentration to develop both MLR and ANN models, finding that the ANN model provided superior predictive results. Similarly, a 3D-QSAR study on imidazo[1,5-a]pyrazine (B1201761) derivatives highlighted that steric and hydrophobic interactions were significant contributors to their biological activity. japsonline.com Such models are valuable for predicting the inhibitory potential of new 6-Phenylimidazo[1,2-b]pyridazin-2-amine analogues.

In Silico Pharmacokinetic Profiling and Prediction

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico methods allow for the early prediction of these properties, helping to identify and filter out compounds that are likely to fail later in development.

For related heterocyclic compounds, various ADMET properties have been predicted using web-based tools like SwissADME and ProTox-II. researchgate.netacademie-sciences.fr These tools predict a range of parameters:

Absorption: Properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are estimated. The "BOILED-Egg" model is one such method for predicting passive absorption. academie-sciences.fr

Metabolism: The potential for a compound to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP3A4), is assessed. nih.govnih.gov For example, the related compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) is known to be metabolized by CYP1A2. wikipedia.org

Toxicity: Predictions for potential toxicities, such as carcinogenicity and mutagenicity (Ames test), are made. nih.gov

These predictions help in the early-stage selection of candidates with favorable drug-like profiles, reducing the risk of late-stage attrition. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. popline.org This method can be either ligand-based, where known active molecules are used to find structurally similar compounds, or structure-based, which relies on docking compounds into the target's 3D structure. popline.orgnih.gov

For scaffolds related to imidazo[1,2-b]pyridazine, such as imidazo[1,2-a]pyridines, collaborative virtual screening has been used to rapidly explore chemical space and expand on initial "hit" compounds. nih.gov This process can quickly generate structure-activity relationship (SAR) data, which informs the subsequent lead optimization phase. nih.gov

Lead optimization involves modifying a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. The computational studies described in the preceding sections all play a crucial role in this phase. For example, the molecular docking and MD simulation results for 2-phenylimidazo[1,2-b]pyridazine derivatives against the hCav3.1 channel provided a molecular basis for their activity and laid the groundwork for future rational optimization of this class of compounds. nih.gov By understanding how modifications to the core structure affect target binding and ADMET properties, chemists can design and synthesize new analogues with an enhanced therapeutic profile. nih.govnih.gov

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Imidazo[1,2-b]pyridazine (B131497) Analogues with Enhanced Potency and Selectivity

A primary focus of ongoing research is the rational design and synthesis of new imidazo[1,2-b]pyridazine analogues to improve their potency against specific biological targets while enhancing selectivity to minimize off-target effects. Iterative modification of the substituents at various positions on the imidazo[1,2-b]pyridazine core is a key strategy. rsc.org

Researchers have successfully enhanced the potency and metabolic stability of these compounds through targeted chemical modifications. For instance, in the development of Tyrosine kinase 2 (Tyk2) inhibitors, replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety was found to dramatically improve metabolic stability. nih.govnih.gov Further structure-activity relationship (SAR) studies showed that the N1-substituent on the dihydropyridine (B1217469) ring could be varied, with a 2-pyridyl group providing much-improved Caco-2 permeability, an important factor for oral activity. nih.gov

Similarly, in the pursuit of Transforming growth factor-β activated kinase (TAK1) inhibitors for multiple myeloma, studies have shown that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines, when combined with an appropriate aryl group at the 3-position, can inhibit TAK1 at nanomolar concentrations. rsc.org Optimization of fragments through SAR exploration has also led to potent and selective inhibitors of other kinases, such as DYRK1A. dundee.ac.uk In this context, methylation at the 2-position of the imidazo[1,2-b]pyridazine core was shown to improve binding affinity. dundee.ac.uk

Selectivity is another critical parameter. For Tyk2 inhibitors, Phosphodiesterase 4 (PDE4) was identified as a potential off-target liability. rsc.org Selectivity for Tyk2 was achieved by designing modifications based on analyses of X-ray co-crystal structures of ligands bound to both target and off-target proteins. rsc.org

Table 1: Structure-Activity Relationship (SAR) Highlights for Imidazo[1,2-b]pyridazine Analogues

TargetScaffold PositionModificationObserved EffectReference
Tyk2 JH2Position 6Replacement of anilino group with 2-oxo-1,2-dihydropyridin-3-ylamino moietyDramatically improved metabolic stability. nih.gov
Tyk2 JH2Position 3 (Amide side chain)Replacement of N-cyclopropyl with N-isopropylImproved Tyk2 JH2 binding affinity by 2- to 3-fold. nih.gov
TAK1Position 6Introduction of morpholine or piperazine substituentsInhibition of TAK1 at nanomolar concentrations. rsc.org
DYRK1APosition 2Methylation of the imidazo[1,2-b]pyridazine coreImproved DYRK1A binding affinity. dundee.ac.uk
IKKβPosition 3Introduction of electron-withdrawing and hydrophobic groups to the amide nitrogenImproved cell permeability and affinity for IKKβ. researchgate.net

Exploration of New Biological Targets for the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine framework has proven to be a versatile scaffold for inhibiting a diverse range of protein kinases, making it a focal point for drug discovery in oncology and immunology. researchgate.netresearchgate.net Research continues to uncover novel biological targets for this privileged structure.

Initially recognized for its activity against targets like the Janus (JAK) family of kinases, specifically Tyk2, the scaffold has been successfully adapted to target numerous other kinases. rsc.orgnih.gov These include:

Bruton's Tyrosine Kinase (BTK): An irreversible BTK inhibitor, compound 22, demonstrated potent inhibition (IC₅₀ of 1.3 nM) and excellent selectivity across a panel of 310 kinases, leading to its advancement into Phase I clinical trials for B cell malignancies. acs.orgnih.gov

Tropomyosin Receptor Kinases (TRKs): Novel derivatives have been developed as potent second-generation TRK inhibitors capable of overcoming multiple resistance mutations found in cancers. nih.govresearchgate.net

Haspin Kinase: Disubstituted imidazo[1,2-b]pyridazines have been designed as selective Haspin inhibitors, a mitotic kinase involved in cell division, showing anti-proliferative properties in various cancer cell lines. nih.gov

CDK12/13: The scaffold has been used to create potent covalent inhibitors of cyclin-dependent kinases 12 and 13, which are promising targets for triple-negative breast cancer. nih.gov

TAK1 and IKKβ: Derivatives have shown potent inhibitory activity against TAK1 in multiple myeloma models and against IKKβ, a key kinase in inflammatory pathways. rsc.orgresearchgate.net

DYRK Family Kinases: Optimization of an imidazo[1,2-b]pyridazine fragment led to a potent and selective cellular inhibitor of DYRK1A, a target for cancer, type 2 diabetes, and neurological disorders. dundee.ac.uk

Beyond kinases, the scaffold has shown affinity for other important biological targets, such as central and peripheral-type benzodiazepine (B76468) receptors, indicating its potential for applications in neuroscience. anu.edu.au

Table 2: Selected Biological Targets of the Imidazo[1,2-b]pyridazine Scaffold

Biological TargetTherapeutic AreaReference
Tyk2 (Janus Kinase Family)Immuno-inflammatory diseases rsc.orgnih.govnih.gov
BTK (Bruton's Tyrosine Kinase)B-cell malignancies acs.orgnih.gov
TRK (Tropomyosin Receptor Kinase)Cancer (drug resistance) nih.govresearchgate.net
Haspin KinaseCancer nih.gov
CDK12/13Cancer (TNBC) nih.gov
TAK1 KinaseCancer (Multiple Myeloma) rsc.org
IKKβInflammation researchgate.net
DYRK1ACancer, Neurological Disorders dundee.ac.uk
Benzodiazepine ReceptorsAnxiety, Convulsions anu.edu.augoogle.com

Advanced Computational Modeling for De Novo Design and Mechanistic Insights

Advanced computational techniques are becoming indispensable in the development of imidazo[1,2-b]pyridazine-based therapeutics. These methods accelerate the drug design process, provide crucial mechanistic insights, and enable the de novo design of novel compounds with desired properties.

Molecular docking and interaction model studies are frequently used to guide the design of new inhibitors. For example, to improve the affinity of IKKβ inhibitors, additional substituents were introduced based on hypotheses derived from an interaction model study. researchgate.net In the development of Haspin kinase inhibitors, docking models were used in parallel with synthesis and co-crystallization to rapidly optimize lead structures. nih.gov Solving the high-resolution crystal structure of an early derivative bound to Haspin confirmed the binding mode and provided a structural model for further ligand optimization through docking experiments. nih.gov

Similarly, in silico drug design efforts were instrumental in optimizing an imidazo[1,2-b]pyridazine fragment into a potent and selective inhibitor of DYRK1A. dundee.ac.uk The subsequent elucidation of the binding mode via X-ray crystallography facilitated the rational design of a next-generation compound with even greater selectivity against closely related kinases. dundee.ac.uk These examples highlight a powerful cycle of computational prediction, chemical synthesis, and structural validation that drives modern drug discovery for this scaffold.

Development of Imidazo[1,2-b]pyridazine-Based Molecular Probes for Biological Studies

While the imidazo[1,2-b]pyridazine scaffold is heavily researched for its therapeutic potential, its inherent structural and photophysical properties suggest a promising future in the development of molecular probes for biological research. Although less explored than its isomers like imidazo[1,2-a]pyridine (B132010) for this purpose, the fundamental characteristics of the core structure are advantageous. nih.govmdpi.com

The imidazo[1,2-b]pyridazine moiety has been successfully used as an electron-transporting unit in the development of host materials for high-performance organic light-emitting devices (OLEDs). nih.govacs.org This application demonstrates that the scaffold possesses excellent thermal stability and desirable electronic properties, which are also key features for the design of robust fluorescent probes. nih.gov

The development of probes from this scaffold could enable new ways to study biological systems. For instance, fluorescently labeled imidazo[1,2-b]pyridazine kinase inhibitors could be used to visualize target engagement and distribution within cells, providing valuable data for both mechanistic studies and drug development. Furthermore, the mention of imidazo[1,2-b]pyridazines as potential radiotracers suggests another avenue for probe development, enabling non-invasive imaging techniques like Positron Emission Tomography (PET) to study drug pharmacokinetics or target expression in vivo. nih.gov The creation of such molecular tools represents a significant future research direction that could greatly enhance our understanding of the biological pathways modulated by this versatile scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.